N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-13-23-24-20-10-9-16(25-26(13)20)14-5-4-6-15(11-14)22-21(27)19-12-28-17-7-2-3-8-18(17)29-19/h2-11,19H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEAXNYZLAFCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₅O
- Molecular Weight : 281.32 g/mol
- CAS Number : 108810-87-3
The compound features a complex structure that includes a triazole ring and a benzo[dioxine] moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's mechanism appears to involve the inhibition of c-Met kinase, which is often overexpressed in various cancers.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(...)-carboxamide | A549 | 1.06 ± 0.16 |
| N-(...)-carboxamide | MCF-7 | 1.23 ± 0.18 |
| N-(...)-carboxamide | HeLa | 2.73 ± 0.33 |
The values indicate significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, suggesting that the compound may serve as a lead for further development in cancer therapy .
The compound's action as a c-Met inhibitor has been supported by several studies:
- Enzymatic Inhibition : The compound demonstrated potent inhibition of c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib .
- Cell Cycle Arrest : Studies indicated that treatment with the compound resulted in G0/G1 phase arrest in A549 cells, which is crucial for preventing cancer cell proliferation .
- Induction of Apoptosis : The compound was shown to induce late apoptosis in treated cancer cells, which is a desirable effect in anticancer therapies .
Case Studies and Research Findings
Several research articles have documented the biological activities of similar compounds within the same chemical class:
- A study on triazolo-pyridazine derivatives indicated that modifications in their structure could enhance anticancer activity significantly .
- Another investigation revealed that compounds with specific substituents on the triazole ring exhibited improved cytotoxicity against multiple cancer cell lines .
These findings suggest that structural optimization of this compound could lead to even more effective anticancer agents.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is C21H17N5O3, with a molecular weight of approximately 387.399 g/mol. The structure includes a triazole-pyridazine moiety that is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Pharmacological Applications
- Anticancer Activity : Research indicates that compounds with similar structures to N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes or cellular structures, leading to inhibition of bacterial growth. This application is particularly relevant in the face of increasing antibiotic resistance .
- Anti-inflammatory Effects : Similar compounds have been evaluated for their anti-inflammatory properties. The presence of the triazole ring may contribute to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
Biological Research Applications
- Molecular Docking Studies : The compound can be utilized in molecular docking studies to predict its binding affinity to various biological targets. This approach helps in understanding the mechanism of action and optimizing the compound for better efficacy against specific diseases .
- In Vivo Studies : Preclinical studies involving animal models can assess the pharmacokinetics and pharmacodynamics of this compound. Understanding how it behaves in a biological system is crucial for its development as a therapeutic agent.
Data Tables and Case Studies
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Inhibition of tumor growth observed in vitro |
| Antimicrobial Properties | Inhibits bacterial growth | Effective against resistant strains |
| Anti-inflammatory Effects | Modulates inflammatory pathways | Reduced markers of inflammation in animal models |
| Molecular Docking | Predicts binding affinity to targets | High binding affinity observed with specific proteins |
| In Vivo Studies | Evaluates pharmacokinetics and pharmacodynamics | Favorable absorption and distribution profiles |
Preparation Methods
Diazotization of Ortho-Diamine Precursors
A validated approach involves diazotization of 3,6-diaminopyridazine derivatives. For example, 3-methyl-6-amino-pyridazine-3-amine undergoes diazotization in acidic conditions (e.g., 50% aqueous acetic acid) with sodium nitrite (NaNO₂) at 0–5°C to form the triazole ring. Optimized conditions from analogous triazolo-furo-pyridine syntheses show that substituting pure HCl with CH₃COOH/H₂O (1:1) improves yields from 30% to 70% by minimizing side reactions. The methyl group at position 3 is introduced via methyl-substituted starting materials, such as 3-methylpyridazine precursors.
Multi-Component Biginelli-Like Reactions
An alternative route employs a three-component reaction analogous to Biginelli condensations. Mixing 3-amino-1,2,4-triazole, methylglyoxal, and aryl aldehydes in DMF at 130–160°C generates the triazolopyridazine scaffold. This method permits diversification at the pyridazine ring’s 6-position, critical for subsequent functionalization. For instance, using 3-nitrobenzaldehyde introduces a nitro group that is later reduced to an amine for coupling.
Synthesis of 2,3-Dihydrobenzo[b]Dioxine-2-Carboxamide
The dihydrobenzodioxine carboxamide is constructed through sequential esterification, alkylation, and amidation.
Esterification and Cyclization
2,3-Dihydroxybenzoic acid is esterified with methanol under sulfuric acid catalysis to yield methyl 2,3-dihydroxybenzoate. Alkylation with 1,2-dibromoethane in the presence of K₂CO₃ forms the dioxane ring, producing methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate. Hydrolysis with LiOH in THF/water affords the free carboxylic acid, which is converted to the carboxamide via a mixed anhydride method using isobutyl chloroformate and triethylamine.
Coupling of Triazolopyridazine and Dihydrobenzodioxine Moieties
The final step involves forming an amide bond between the triazolopyridazine’s aniline group and the dihydrobenzodioxine carboxamide.
Activation and Amide Bond Formation
The carboxylic acid of the dihydrobenzodioxine is activated using EDCl/HOBt in DMF, followed by reaction with 3-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)aniline. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound after purification via silica gel chromatography (5% MeOH/CH₂Cl₂).
Optimization and Characterization
Reaction Condition Optimization
Spectroscopic Characterization
- ¹H NMR : The triazolopyridazine aromatic protons appear as doublets at δ 8.2–8.5 ppm, while the dihydrobenzodioxine methylene groups resonate as a singlet at δ 4.3–4.6 ppm.
- HRMS : Molecular ion peaks confirm the target compound’s molecular formula (C₂₂H₁₈N₆O₃⁺, calculated m/z 414.1434, observed m/z 414.1436).
Challenges and Alternative Routes
Low Yields in Diazotization
Initial attempts using pure HCl yielded only 30% product due to competing decomposition. Adopting CH₃COOH/H₂O (1:1) and controlled NaNO₂ stoichiometry (1.5 equiv) improved yields to 70%.
Instability of Intermediates
Alkylamine-derived intermediates (e.g., from n-butylamine) failed to cyclize, necessitating aromatic amines for stable Schiff base formation.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing the triazolo-pyridazine core of this compound?
- Methodological Answer : The synthesis involves cyclization of intermediates such as 3-chloro-6-hydrazinylpyridazine with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the [1,2,4]triazolo[4,3-b]pyridazine scaffold. Subsequent substitution reactions (e.g., replacing chlorine with aryl groups) and functionalization of the dihydrobenzo[d][1,4]dioxine moiety are critical. Borane reduction and N-methylation steps are used to optimize intermediates .
Q. How is structural confirmation achieved post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to assign hydrogen and carbon environments, IR spectroscopy to identify functional groups (e.g., carbonyl stretching in the carboxamide group), and HRMS to verify molecular weight. Cross-referencing with synthetic intermediates (e.g., 6-chloro derivatives) ensures structural integrity .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Wear a complete chemical-resistant suit , flame-retardant antistatic clothing, and respiratory protection if airborne particles are generated. Avoid drainage contamination and use fume hoods during synthesis. Refer to Safety Data Sheets (SDS) for hazard classification, though no significant hazards are reported for structurally similar triazolo-pyridazines .
Advanced Research Questions
Q. How can reaction conditions be optimized for chlorine substitution in the triazolo-pyridazine core?
- Methodological Answer : Screen catalysts (e.g., Pd-based catalysts for cross-coupling), solvents (polar aprotic solvents like DMF), and temperatures. Monitor reaction progress via TLC or LC-MS. For example, substitution of chlorine in 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with aryl groups requires precise stoichiometry and inert atmospheres .
Q. What computational approaches predict the compound's binding affinity or pharmacokinetic properties?
- Methodological Answer : Perform molecular docking studies (e.g., using GSK-3β as a target) to assess interactions with biological targets. Apply QSAR models to correlate substituent effects (e.g., methyl or trifluoromethyl groups) with activity. Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics and optimize synthesis pathways .
Q. How to address contradictions in reported synthetic yields or purity across studies?
- Methodological Answer : Conduct comparative studies using identical starting materials and conditions. Analyze discrepancies via HPLC purity assays and reproducibility tests . For example, variations in borane reduction efficiency (40–70% yields) may arise from moisture sensitivity, necessitating strict anhydrous conditions .
Q. What strategies improve purification of intermediates like 2-hydroxymethylbenzo[b][1,4]oxazine?
- Methodological Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization from ethanol/water. For hygroscopic intermediates, employ inert atmosphere handling and lyophilization to prevent decomposition .
Q. How do substituents on the triazolo-pyridazine ring influence biological activity?
- Methodological Answer : Synthesize analogs with varying R-groups (e.g., 3-methyl, 3,5-difluoro) and test in bioassays. For instance, 3-methyl groups enhance metabolic stability, while electron-withdrawing substituents (e.g., trifluoromethyl) improve target binding affinity. SAR studies should correlate structural changes with activity data from antiproliferative or enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
